Cas no 72093-43-7 (4-Fluoro-4'-methyl-1,1'-biphenyl)

4-Fluoro-4'-methyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-4'-methyl-1,1'-biphenyl
- 1,1'-Biphenyl, 4-fluoro-4'-methyl-
- 1-fluoro-4-(4-methylphenyl)benzene
- 1,1'-BIPHENYL,4-FLUORO-4'-METHYL
- 4'-fluoro-4-methyl-1,1'-biphenyl
- 4'-fluoro-4-methyl-biphenyl
- 4-methyl-4'-fluorobiphenyl
- SCHEMBL422511
- AKOS004116238
- 4-methy-4'-fluorobiphenyl
- BS-49921
- CS-0153068
- DTXSID70433381
- doi:10.14272/JSBJQQZPQJIGFJ-UHFFFAOYSA-N
- BB 0223395
- 72093-43-7
- JSBJQQZPQJIGFJ-UHFFFAOYSA-N
- 10.14272/JSBJQQZPQJIGFJ-UHFFFAOYSA-N
- MFCD06802329
- 1-(4-fluorophenyl)-4-methylbenzene
-
- MDL: MFCD06802329
- インチ: InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
- InChIKey: JSBJQQZPQJIGFJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 186.08400
- どういたいしつりょう: 186.084478513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- PSA: 0.00000
- LogP: 3.80110
4-Fluoro-4'-methyl-1,1'-biphenyl セキュリティ情報
4-Fluoro-4'-methyl-1,1'-biphenyl 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-Fluoro-4'-methyl-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014091-5g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95+% | 5g |
$400 | 2024-06-07 | |
eNovation Chemicals LLC | Y1226437-10g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 10g |
$835 | 2024-06-03 | |
Fluorochem | 039803-5g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 5g |
£348.00 | 2022-03-01 | |
Ambeed | A950410-250mg |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 250mg |
$51.0 | 2024-08-02 | |
Ambeed | A950410-5g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 5g |
$398.0 | 2024-08-02 | |
A2B Chem LLC | AC59300-1g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 1g |
$92.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1014091-250mg |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95+% | 250mg |
$100 | 2025-02-19 | |
Ambeed | A950410-10g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 10g |
$700.0 | 2024-08-02 | |
A2B Chem LLC | AC59300-250mg |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 95% | 250mg |
$38.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223708-5g |
4-Fluoro-4'-methyl-1,1'-biphenyl |
72093-43-7 | 98% | 5g |
¥3342.00 | 2024-05-02 |
4-Fluoro-4'-methyl-1,1'-biphenyl 関連文献
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Roymon Joseph,Eric Masson Org. Biomol. Chem. 2013 11 3116
-
Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732
4-Fluoro-4'-methyl-1,1'-biphenylに関する追加情報
Recent Advances in the Study of 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS: 72093-43-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4-Fluoro-4'-methyl-1,1'-biphenyl (CAS: 72093-43-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the development of novel pharmaceuticals, particularly in the areas of oncology and neurology.
Structural analysis of 4-Fluoro-4'-methyl-1,1'-biphenyl reveals a biphenyl core with fluorine and methyl substituents at the 4 and 4' positions, respectively. This configuration imparts distinct electronic and steric properties that make it valuable for drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for kinase inhibitors, showing promising activity against several cancer cell lines. The fluorine atom's electronegativity and the methyl group's lipophilicity contribute to enhanced binding affinity and metabolic stability.
Recent synthetic methodologies have improved the efficiency of producing 4-Fluoro-4'-methyl-1,1'-biphenyl. A 2024 report in Organic Process Research & Development detailed a novel palladium-catalyzed cross-coupling approach that achieves yields exceeding 85% with excellent purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development. The optimized process also reduces environmental impact through greener solvent systems and lower catalyst loading.
In pharmacological applications, researchers have explored 4-Fluoro-4'-methyl-1,1'-biphenyl as a core structure for developing selective estrogen receptor modulators (SERMs). A recent preclinical study demonstrated that derivatives of this compound exhibit tissue-selective estrogenic activity with reduced uterine stimulation compared to existing SERMs. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential for developing safer hormone therapies with fewer side effects.
The compound's potential extends to neurological disorders, with emerging research investigating its derivatives as modulators of neurotransmitter systems. A 2024 study in ACS Chemical Neuroscience identified several 4-Fluoro-4'-methyl-1,1'-biphenyl analogs that selectively interact with dopamine D3 receptors, showing promise for treating addiction and Parkinson's disease. The fluorine substitution appears critical for receptor subtype selectivity, highlighting the importance of this structural feature in drug design.
Future research directions for 4-Fluoro-4'-methyl-1,1'-biphenyl include exploring its applications in targeted drug delivery systems and as a scaffold for developing proteolysis targeting chimeras (PROTACs). Preliminary computational studies suggest that its rigid biphenyl structure may be ideal for designing small-molecule degraders of disease-causing proteins. As research continues, this compound is poised to play an increasingly important role in advancing pharmaceutical innovation and therapeutic development.
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